2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Description
2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C18H18F3N7O and its molecular weight is 405.385. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine ring system are known to have various biological activities . The specific targets of this compound would depend on the exact configuration and functional groups present.
Mode of action
The mode of action would depend on the specific biological targets of the compound. Generally, compounds with this structure can interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical pathways
The affected pathways would be determined by the specific targets of the compound. For example, some [1,2,4]triazolo[4,3-b]pyridazine compounds have been found to induce apoptosis in certain cell types .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors such as the presence of the trifluoromethyl group could significantly influence these properties .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if the compound induces apoptosis, this could result in cell death .
Properties
IUPAC Name |
2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O/c19-18(20,21)17-23-22-14-5-6-15(25-28(14)17)26-8-11(9-26)10-27-16(29)7-12-3-1-2-4-13(12)24-27/h5-7,11H,1-4,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQKJWZWZNRQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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